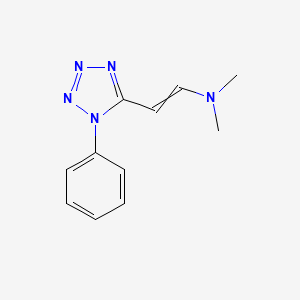
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- is a chemical compound known for its unique structure and properties. It contains an ethenamine backbone with a phenyl-tetrazole moiety, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- typically involves the reaction of N,N-dimethylethenamine with a phenyl-tetrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving multiple purification steps to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ethenamine derivatives.
Applications De Recherche Scientifique
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The phenyl-tetrazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog with similar amine functionality.
N,N-Dimethyl-1-phenyl-2-ethanamine: Shares structural similarities but lacks the tetrazole moiety.
N,N-Dimethyl-2-(2-methylphenoxy)ethanamine: Another related compound with different substituents.
Uniqueness
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- stands out due to its unique combination of the ethenamine backbone and the phenyl-tetrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
125037-77-6 |
|---|---|
Formule moléculaire |
C11H13N5 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(1-phenyltetrazol-5-yl)ethenamine |
InChI |
InChI=1S/C11H13N5/c1-15(2)9-8-11-12-13-14-16(11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
YSIJXBPCNIAXEQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC1=NN=NN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
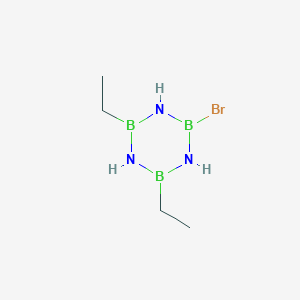
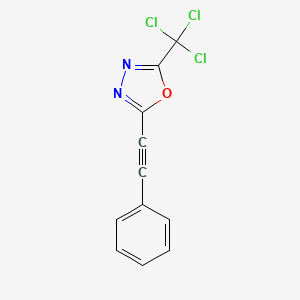
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
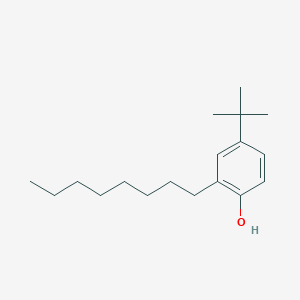
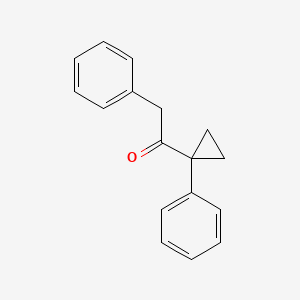

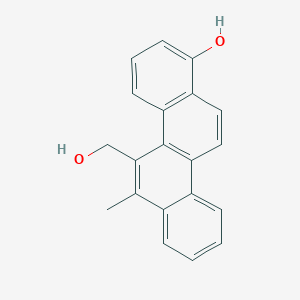
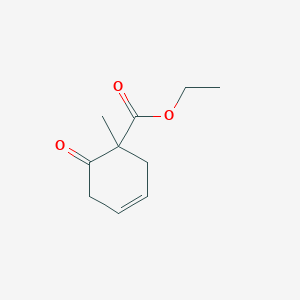
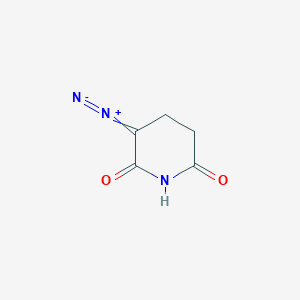

![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)

